3'-Methyl-3-(2-methylphenyl)propiophenone 3'-Methyl-3-(2-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898789-07-6
VCID: VC3870008
InChI: InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol

3'-Methyl-3-(2-methylphenyl)propiophenone

CAS No.: 898789-07-6

Cat. No.: VC3870008

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

3'-Methyl-3-(2-methylphenyl)propiophenone - 898789-07-6

Specification

CAS No. 898789-07-6
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
IUPAC Name 3-(2-methylphenyl)-1-(3-methylphenyl)propan-1-one
Standard InChI InChI=1S/C17H18O/c1-13-6-5-9-16(12-13)17(18)11-10-15-8-4-3-7-14(15)2/h3-9,12H,10-11H2,1-2H3
Standard InChI Key FTLWJJHYWFMCDP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C
Canonical SMILES CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2C

Introduction

Chemical and Physical Properties

Structural Characteristics

3'-Methyl-3-(2-methylphenyl)propiophenone features a propiophenone backbone substituted with methyl groups at the 3' position of the benzene ring and the 2-position of the adjacent phenyl group. This substitution pattern enhances its steric and electronic properties, making it amenable to further functionalization in drug synthesis . Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinctive peaks at δ 7.79–7.70 (m, 2H), δ 7.50–7.32 (m, 2H), and δ 2.41 (s, 3H) corresponding to aromatic protons and methyl groups .

Thermodynamic Parameters

The compound’s physical properties are critical for industrial handling:

PropertyValue
Boiling Point388.9 ± 21.0 °C (Predicted)
Density1.032 ± 0.06 g/cm³
Molecular Weight238.32 g/mol
Refractive IndexNot reported

These values are derived from computational predictions and experimental analogs . The absence of experimental refractive index data suggests an area for further characterization.

Synthesis Methodologies

Grignard Reaction Step

The synthesis begins with m-tolualdehyde reacting with an ethyl Grignard reagent (e.g., ethyl magnesium chloride) in tetrahydrofuran (THF) at ≤10°C. This step produces 3'-methyl phenylpropanol through nucleophilic addition, achieving a 98% yield . Key parameters include:

  • Temperature control: Critical to prevent side reactions.

  • Solvent recovery: THF is reclaimed via reduced-pressure distillation, enhancing process sustainability .

Catalytic Oxidation

The alcohol intermediate undergoes oxidation using oxygen (2–5 MPa) and a ternary catalyst system comprising:

  • Nitroxide radicals: 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) or derivatives.

  • Inorganic bromides: HBr or NaBr.

  • Nitrites: tert-Butyl nitrite or NaNO₂.

This method achieves 90–93% yield at 80–120°C in acetonitrile or aqueous media, outperforming traditional stoichiometric oxidants like chromium reagents . The catalyst’s reusability reduces costs and environmental impact.

Pharmaceutical Applications

Role in Bupropion Analog Synthesis

3'-Methyl-3-(2-methylphenyl)propiophenone is a precursor to bupropion analogs, which inhibit norepinephrine and dopamine reuptake. The compound’s methyl groups enhance metabolic stability, extending the drug’s half-life . Comparative studies show that analogs derived from this intermediate exhibit fewer side effects than first-generation antidepressants .

Industrial Scalability

The patented synthesis route’s high yield (>90%) and catalyst recycling capability make it economically viable for ton-scale production. A 500 mmol batch produces 76.64 g of product with 99% purity by liquid chromatography .

Comparative Analysis with Related Compounds

Structural analogs

Future Research Directions

  • Toxicological profiling: Acute and chronic exposure studies.

  • Catalyst optimization: Developing non-halogenated catalysts to enhance green chemistry metrics.

  • Expanded applications: Exploration in polymer science as a crosslinking agent.

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